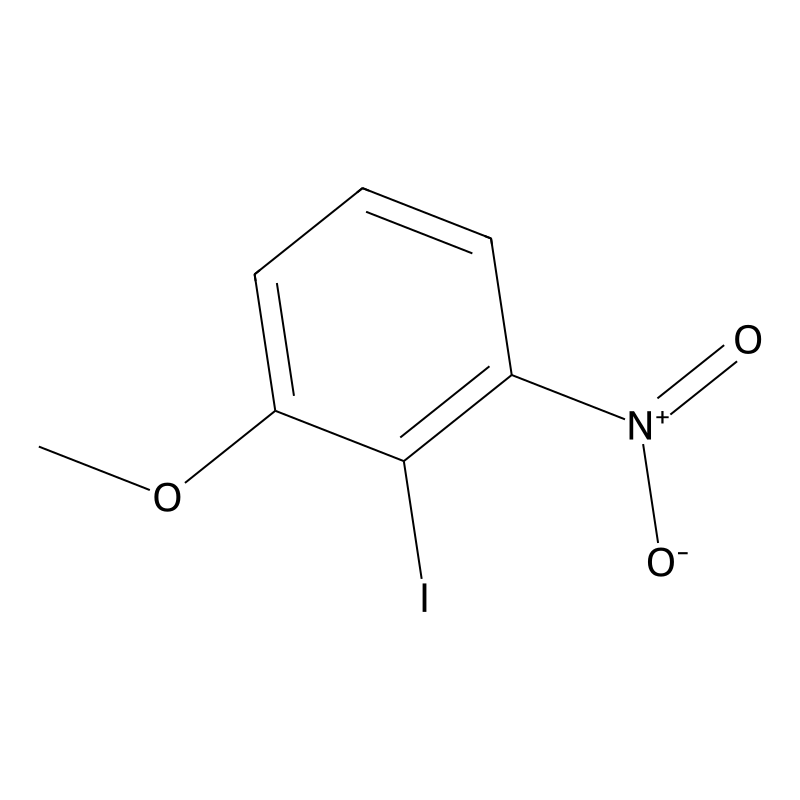2-Iodo-1-methoxy-3-nitrobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
2-Iodo-1-methoxy-3-nitrobenzene is an aromatic organic compound with the molecular formula and a molecular weight of approximately 279.03 g/mol. The structure consists of a benzene ring substituted with an iodine atom at the second position, a methoxy group at the first position, and a nitro group at the third position. This compound is characterized by its unique combination of halogen and nitro functionalities, which contribute to its chemical reactivity and potential applications in various fields.
- Electrophilic Aromatic Substitution: The nitro group is an electron-withdrawing group that can direct further substitutions on the benzene ring.
- Nucleophilic Substitution: The iodine atom can be replaced by nucleophiles under appropriate conditions, making it a versatile intermediate in organic synthesis.
- Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
- Oxidation Reactions: The methoxy group can potentially be oxidized to form a carbonyl or carboxylic acid under strong oxidizing conditions.
While specific biological activity data for 2-Iodo-1-methoxy-3-nitrobenzene may be limited, compounds with similar structures often exhibit interesting biological properties. Nitro-substituted aromatic compounds are known to interact with biological systems, potentially influencing pathways such as cell signaling or acting as intermediates in drug development. The presence of iodine may also enhance the lipophilicity of the compound, which can affect its bioavailability and interaction with biological targets.
The synthesis of 2-Iodo-1-methoxy-3-nitrobenzene typically involves several steps:
- Starting Material: Begin with a suitable benzene derivative.
- Iodination: Introduce iodine using iodine monochloride or other iodinating agents.
- Methoxylation: Add a methoxy group through methylation reactions using reagents like dimethyl sulfate or methanol in the presence of a base.
- Nitration: Finally, introduce the nitro group using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
These steps can be optimized based on desired yields and purity levels.
2-Iodo-1-methoxy-3-nitrobenzene has potential applications in various fields:
- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
- Pharmaceutical Research: Due to its unique functional groups, it may be explored for developing new pharmaceuticals.
- Material Science: This compound could be utilized in creating materials with specific electronic properties due to its aromatic nature.
Interaction studies involving 2-Iodo-1-methoxy-3-nitrobenzene may focus on its reactivity with biological molecules or other chemical species. Understanding these interactions is crucial for assessing its potential applications in drug development and material sciences. Such studies often involve evaluating how the compound behaves under various conditions, including different pH levels and in the presence of various solvents or biological systems.
Several compounds share structural similarities with 2-Iodo-1-methoxy-3-nitrobenzene, each exhibiting unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Bromo-2-nitrobenzene | Lacks iodine and methoxy groups | Contains bromine instead of iodine |
| 1-Iodo-2-nitrobenzene | Lacks methoxy group | Contains only one halogen |
| 2-Fluoro-1-methoxy-3-nitrobenzene | Contains fluorine instead of iodine | Different halogen affecting reactivity |
| 1-Bromo-3-iodo-2-methoxy-5-nitrobenzene | Different positions of substituents | More complex substitution pattern |
| 2-Iodo-5-nitroanisole | Similar structure but different functional positions | Different nitro positioning affects properties |
Uniqueness: The unique combination of both iodine and methoxy groups along with the nitro functionality gives 2-Iodo-1-methoxy-3-nitrobenzene distinctive chemical properties that set it apart from these similar compounds. Its ability to participate in diverse








